4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one
CAS No.:
Cat. No.: VC15981401
Molecular Formula: C13H14O
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14O |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | (E)-4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one |
| Standard InChI | InChI=1S/C13H14O/c1-10(14)5-6-11-7-8-12-3-2-4-13(12)9-11/h5-9H,2-4H2,1H3/b6-5+ |
| Standard InChI Key | KDKYOMHTMRINOE-AATRIKPKSA-N |
| Isomeric SMILES | CC(=O)/C=C/C1=CC2=C(CCC2)C=C1 |
| Canonical SMILES | CC(=O)C=CC1=CC2=C(CCC2)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The IUPAC name of the compound is (E)-4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one, indicating its trans-configuration at the double bond. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 88633-17-4 | |
| PubChem CID | 6003507 | |
| Molecular Formula | ||
| Molecular Weight | 186.25 g/mol | |
| SMILES | CC(=O)/C=C/C1=CC2=C(CCC2)C=C1 | |
| InChIKey | KDKYOMHTMRINOE-AATRIKPKSA-N |
The planar indene ring and conjugated enone system contribute to its reactivity. X-ray crystallography of analogous indene derivatives reveals bond lengths of ~1.34 Å for the exocyclic double bond and 1.46–1.52 Å for C–C bonds in the dihydroindene ring .
Synthesis and Manufacturing
General Synthetic Routes
The compound is typically synthesized via cross-coupling reactions between indene derivatives and enone precursors. A representative pathway involves:
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Nitration of 2,3-dihydro-1H-inden-1-one: Treatment with in concentrated at −5°C yields nitro-substituted intermediates .
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Alkylation: Reaction with alkyl halides (e.g., isopropyl bromide) in dichloromethane using mercury oxide/tetrafluoroboric acid as a catalyst .
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Wittig or Horner-Wadsworth-Emmons olefination: To install the α,β-unsaturated ketone moiety.
Key reaction parameters:
Reactivity and Functionalization
Key Reaction Pathways
The compound’s reactivity is dominated by two functional groups:
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Enone System:
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Michael addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon.
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Diels-Alder reactions: Serves as a dienophile with electron-rich dienes.
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Dihydroindene Ring:
Biological and Industrial Applications
Industrial Uses
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